Enhanced Cerebral Perfusion Activity Relative to Known Preparations
N-substituted-N'-p-hydroxybenzylpiperazine derivatives demonstrate superior activity in treating disorders of cerebral perfusion compared to known preparations lacking the p-hydroxybenzyl moiety. The patent specification explicitly claims that these compounds 'have higher activity than known prepns' in the treatment of disorders of cerebral perfusion [1]. The p-hydroxybenzylpiperazine core structure is essential to this enhanced therapeutic profile. The dihydrochloride salt form is specifically described as a cerebral vasodilator for treating cerebral ischemia and stroke .
| Evidence Dimension | Therapeutic activity in cerebral perfusion disorders |
|---|---|
| Target Compound Data | Higher activity than known preparations (qualitative claim) |
| Comparator Or Baseline | Known preparations lacking p-hydroxybenzyl moiety |
| Quantified Difference | Higher activity (exact fold-difference not specified in patent claim) |
| Conditions | In vivo models of cerebral perfusion disorders |
Why This Matters
This established therapeutic profile differentiates p-hydroxybenzylpiperazine from unsubstituted benzylpiperazines which lack documented efficacy in cerebral vascular indications, providing a clear procurement rationale for neuroscience-focused research programs.
- [1] CASSELLA FARBWERKE MAINKUR AG. N-substituted-N'-p-hydroxybenzylpiperazines. DE2312212A1, 1973. View Source
